4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC15503841
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16ClN3O2 |
|---|---|
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | 4-[(5-chloro-2-hydroxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
| Standard InChI | InChI=1S/C18H16ClN3O2/c1-12-17(20-11-13-10-14(19)8-9-16(13)23)18(24)22(21(12)2)15-6-4-3-5-7-15/h3-11,23H,1-2H3 |
| Standard InChI Key | OWOCVNPGMVWPJP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)Cl)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure integrates a pyrazolone ring (1,2-dihydro-3H-pyrazol-3-one) substituted at the 4-position with a Schiff base linker [(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino. The pyrazolone moiety contains two methyl groups at positions 1 and 5 and a phenyl group at position 2, while the Schiff base side chain introduces a 5-chloro-2-hydroxyphenyl group .
Key structural features:
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Intramolecular hydrogen bonding: A robust O–H⋯N interaction stabilizes the planar conformation between the phenolic hydroxyl and imine nitrogen .
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Chlorine substituent: The electron-withdrawing chloro group at the 5-position of the benzene ring influences electronic distribution and reactivity.
Crystallographic Data
Single-crystal X-ray diffraction studies reveal monoclinic symmetry with space group P21/n and unit cell parameters:
| Parameter | Value |
|---|---|
| a | 7.5950 Å |
| b | 7.4980 Å |
| c | 27.277 Å |
| α | 90° |
| β | 95.332° |
| γ | 90° |
| Z | 4 |
| V | 1548.3 ų |
The asymmetric unit comprises one molecule, with dihedral angles between the pyrazole and phenyl rings indicating steric and electronic interactions .
Synthesis and Optimization
Reaction Pathway
The compound is synthesized via a two-step process:
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Formation of 4-aminoantipyrine: 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is aminated to yield 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .
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Schiff base condensation: The amine reacts with 5-chloro-2-hydroxybenzaldehyde under reflux in ethanol, catalyzed by acid or base .
Optimization parameters:
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Temperature: 70–80°C for 24 hours.
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Solvent: Ethanol or methanol.
Spectroscopic Validation
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FT-IR: Stretching vibrations at 1625 cm⁻¹ (C=N), 3200 cm⁻¹ (O–H), and 1580 cm⁻¹ (C=C aromatic) .
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¹H NMR: Signals at δ 2.25 (s, 3H, CH₃), δ 3.45 (s, 3H, N–CH₃), and δ 8.15 (s, 1H, CH=N) .
Chemical Reactivity and Coordination Chemistry
Schiff Base Dynamics
The imine (C=N) bond undergoes hydrolysis under acidic conditions, regenerating the aldehyde and amine precursors. Additionally, the compound participates in:
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Metal coordination: The phenolic oxygen and pyrazolone carbonyl oxygen act as donor sites, forming complexes with transition metals (e.g., Zn²⁺, Cu²⁺) .
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Electrophilic substitution: The chloro and hydroxyl groups direct further functionalization at the aromatic ring.
Zinc Complex Case Study
Reaction with zinc acetate yields a tetrahedral complex, [Zn(C₁₈H₁₆N₃O₂Cl)₂], characterized by:
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Redshifted C=N stretch: 1610 cm⁻¹ (from 1625 cm⁻¹ in the free ligand) .
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Enhanced thermal stability: Decomposition temperature increases from 210°C (ligand) to 285°C (complex) .
Biological and Functional Applications
Antioxidant Activity
The compound’s phenolic moiety contributes to radical scavenging, with IC₅₀ values comparable to ascorbic acid in DPPH assays.
Material Science Applications
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Sensor development: Pyrazolone Schiff bases detect metal ions (e.g., Fe³⁺, Al³⁺) via colorimetric or fluorescent responses .
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Corrosion inhibition: Adsorption on metal surfaces reduces corrosion rates by 70–85% in acidic media .
Future Research Directions
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